molecular formula C14H19N7O3 B2630982 N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide CAS No. 2034210-42-7

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide

Cat. No.: B2630982
CAS No.: 2034210-42-7
M. Wt: 333.352
InChI Key: QSFSXTVSAMGNER-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is notable for its complex structure, which includes a triazine ring, a morpholine ring, and an isoxazole ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide typically involves multiple steps:

    Formation of the Triazine Ring:

    Attachment of the Isoxazole Ring: The isoxazole ring is introduced via a cyclization reaction. This step often involves the reaction of a suitable precursor, such as a β-keto ester, with hydroxylamine to form the isoxazole ring.

    Final Coupling: The final step involves coupling the triazine and isoxazole intermediates through a condensation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the triazine ring, potentially leading to the formation of partially or fully reduced triazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine ring, where various nucleophiles can replace the dimethylamino or morpholino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Reduced triazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in targeting diseases where enzyme inhibition is a therapeutic strategy.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an anticancer agent, due to its ability to interfere with cellular processes critical for cancer cell survival and proliferation.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the production of advanced polymers or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazine ring can form hydrogen bonds and other interactions with active sites of enzymes, inhibiting their activity. The isoxazole ring may contribute to the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of kinase activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide
  • N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide
  • N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)pyridine-2-carboxamide

Uniqueness

Compared to similar compounds, N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. This ring structure can enhance the compound’s stability and reactivity, making it a valuable candidate for further research and development in various scientific fields.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N7O3/c1-20(2)13-17-11(9-15-12(22)10-3-4-16-24-10)18-14(19-13)21-5-7-23-8-6-21/h3-4H,5-9H2,1-2H3,(H,15,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFSXTVSAMGNER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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